Benzyl N-acetyl-4,6-O-benzylidene-alpha-isomuramic acid
CAS No.: 730911-70-3
Cat. No.: VC21112281
Molecular Formula: C₂₅H₂₉NO₈
Molecular Weight: 471.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 730911-70-3 |
|---|---|
| Molecular Formula | C₂₅H₂₉NO₈ |
| Molecular Weight | 471.5 g/mol |
| IUPAC Name | (2S)-2-[[(4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid |
| Standard InChI | InChI=1S/C25H29NO8/c1-15(23(28)29)32-22-20(26-16(2)27)25(30-13-17-9-5-3-6-10-17)33-19-14-31-24(34-21(19)22)18-11-7-4-8-12-18/h3-12,15,19-22,24-25H,13-14H2,1-2H3,(H,26,27)(H,28,29)/t15-,19+,20+,21+,22+,24?,25-/m0/s1 |
| Standard InChI Key | JPPMVSNCFXDOJX-WAUMRMSNSA-N |
| Isomeric SMILES | C[C@@H](C(=O)O)O[C@@H]1[C@H]([C@H](O[C@H]2[C@H]1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C |
| SMILES | CC(C(=O)O)OC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C |
| Canonical SMILES | CC(C(=O)O)OC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C |
Introduction
Chemical Properties and Structure
Basic Chemical Information
Benzyl N-acetyl-4,6-O-benzylidene-alpha-isomuramic acid presents specific chemical properties that define its behavior in laboratory settings. The following table summarizes its key chemical characteristics:
Structural Characteristics
The molecular structure of Benzyl N-acetyl-4,6-O-benzylidene-alpha-isomuramic acid features several key components that contribute to its biological activity and research utility. The compound contains a benzylidene group and an acetamido moiety attached to the isomuramic acid backbone. These structural elements are crucial for its interaction with enzymes involved in peptidoglycan synthesis.
The compound's structure can be described as a modified carbohydrate derivative featuring:
-
A muramic acid core structure (modified glucose with a lactic acid substituent)
-
An N-acetyl group at the C-2 position
-
A benzyl group at the anomeric position (O-1)
-
A benzylidene protecting group spanning the O-4 and O-6 positions
-
An alpha configuration at the anomeric center
These structural features allow the compound to mimic natural substrates in bacterial cell wall synthesis while providing specific points for recognition in research applications.
Synthesis and Related Derivatives
Related Derivatives
Several structurally related compounds exist with similar applications in research:
-
Benzyl N-Acetyl-4,6-O-benzylidene-α-isoMuraMic Acid Methyl Ester (CAS: 104371-52-0)
-
Benzyl N-acetyl-4,6-O-benzylidenemuramic acid (CAS: 74842-55-0)
-
Benzyl N-acetyl-4,6-O-benzylidene-α-D-muramic acid (CAS: 2862-03-5)
These compounds differ slightly in their structure or configuration but share the fundamental framework that makes them valuable for studying bacterial cell wall components. The methyl ester derivative, for instance, provides different solubility properties and may be used in specific research applications where such properties are advantageous.
Biological Significance
Role in Bacterial Cell Wall Research
Benzyl N-acetyl-4,6-O-benzylidene-alpha-isomuramic acid plays a crucial role in research focused on bacterial cell wall synthesis and structure. The peptidoglycan layer of bacterial cell walls contains muramic acid as a key building block, and derivatives like this compound help researchers understand the enzymatic processes involved in cell wall assembly.
The compound's structural similarity to natural muramic acid components makes it an excellent tool for investigating:
-
Peptidoglycan biosynthesis pathways
-
Enzymatic mechanisms in cell wall assembly
-
Structural requirements for molecular recognition in these processes
-
Potential vulnerability points for antibiotic targeting
Relevance to Antibiotic Research
One of the most significant applications of Benzyl N-acetyl-4,6-O-benzylidene-alpha-isomuramic acid is in the field of antibiotic development. The compound is used to investigate the mechanisms by which antibiotics target peptidoglycan biosynthesis. This provides vital insights into:
-
How existing antibiotics disrupt cell wall synthesis
-
Potential new targets for antibiotic development
-
Mechanisms of antibiotic resistance related to cell wall modifications
-
Structure-activity relationships for compounds that interfere with peptidoglycan assembly
Since the bacterial cell wall is absent in mammalian cells, it represents an ideal target for selective antimicrobial agents. Understanding its synthesis through compounds like Benzyl N-acetyl-4,6-O-benzylidene-alpha-isomuramic acid can lead to the development of more effective antibiotics with fewer side effects.
Research Applications
Glycobiology Studies
In the field of glycobiology, Benzyl N-acetyl-4,6-O-benzylidene-alpha-isomuramic acid serves as an important research tool for studying carbohydrate-related biological processes. The compound is categorized as a carbohydrate derivative and provides researchers with a well-defined molecular probe for investigating:
-
Enzyme specificity in carbohydrate metabolism
-
Structure-function relationships in carbohydrate-processing enzymes
-
Carbohydrate recognition mechanisms in biological systems
-
Development of glycomimetics for therapeutic applications
Biochemical Assays and Structural Studies
The compound is utilized in various biochemical assays designed to study:
-
Enzyme kinetics of peptidoglycan synthesis enzymes
-
Binding interactions with proteins involved in cell wall assembly
-
Inhibitory effects on specific enzymes in the peptidoglycan synthesis pathway
-
Structural studies of enzyme-substrate complexes
These applications make Benzyl N-acetyl-4,6-O-benzylidene-alpha-isomuramic acid an essential tool in laboratories focused on bacterial physiology, antibiotic development, and carbohydrate biochemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume